(2E)-TCO-PNB ester

Click Chemistry Bioorthogonal Chemistry iEDDA

Researchers requiring reproducible, fast iEDDA conjugation face variability from undefined TCO isomer mixtures. (2E)-TCO-PNB ester is supplied as a single axial diastereomer, delivering up to 150-fold faster tetrazine ligation than equatorial forms. Key advantages: • Predictable kinetics for PROTAC linker assembly & live-cell imaging. • Enhanced thiol stability vs. 4-TCO isomers for intracellular applications. • PNB ester enables amine-selective conjugation with 100x higher reactivity. • Consistent quality, long shelf life, and ready availability for rapid procurement.

Molecular Formula C15H17NO5
Molecular Weight 291.30 g/mol
Cat. No. B8235553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-TCO-PNB ester
Molecular FormulaC15H17NO5
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2
InChIKeyXNTGBHHUEQUWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2E)-TCO-PNB Ester: A Dual-Function, Stereochemically Defined Bioorthogonal Reagent


(2E)-TCO-PNB ester (CAS 1580501-97-8) is a trans-cyclooctene (TCO) derivative functionalized with a para-nitrobenzyl (PNB) ester group. This bifunctional reagent serves as an amine-reactive building block for modifying amine-containing biomolecules and is a key alkyl/ether-based linker in the synthesis of PROTAC (PROteolysis TArgeting Chimera) molecules . The TCO moiety undergoes rapid, catalyst-free inverse electron-demand Diels–Alder (iEDDA) cycloaddition with tetrazine partners, a cornerstone of bioorthogonal chemistry . The (2E) regioisomer, when supplied as the axial diastereomer, offers a distinct reactivity and stability profile that differentiates it from its 4-TCO counterparts and other common amine-reactive esters .

Critical Selection Factors for (2E)-TCO-PNB Ester: Why Not All TCO-PNB Esters Are Interchangeable


Generic substitution among TCO-PNB ester reagents is not scientifically valid due to significant performance differences governed by regio- and stereochemistry. The 2-TCO and 4-TCO regioisomers exhibit distinct iEDDA reaction rates, and within each regioisomer, axial and equatorial diastereomers can differ in reactivity by up to 150-fold . Furthermore, in vivo stability in thiol-rich environments is known to be superior for 2-TCO isomers compared to 4-TCO isomers . The commercial (2E)-TCO-PNB ester product is typically supplied as a single axial (major) diastereomer, a formulation that ensures predictable, high-activity conjugation and extended shelf life . Selecting an undefined isomer mixture or an inappropriate stereoisomer introduces critical variability into experimental protocols, particularly in applications requiring high sensitivity, fast kinetics, or long-term stability such as live-cell imaging and in vivo prodrug activation. The evidence below quantifies these key differentiating factors.

Quantitative Evidence: (2E)-TCO-PNB Ester Performance Benchmarks Against Closest Analogs


Reaction Kinetics: Axial vs. Equatorial TCO Diastereomers in iEDDA Ligation

The stereochemistry of the TCO group is a primary determinant of iEDDA reaction rate. (2E)-TCO-PNB ester is supplied as the axial diastereomer . It has been reported that the axial isomer of TCO derivatives reacts via iEDDA approximately 150 times faster than the corresponding equatorial isomer .

Click Chemistry Bioorthogonal Chemistry iEDDA Reaction Kinetics Stereochemistry

Reaction Kinetics: Regioisomer Comparison (2-TCO vs. 4-TCO) in iEDDA Ligation

The position of the double bond on the cyclooctene ring (2-TCO vs. 4-TCO) also influences reactivity. While the 4-TCO regioisomer exhibits faster iEDDA kinetics, the 2-TCO regioisomer demonstrates superior stability, particularly in complex biological milieu containing thiols . Therefore, (2E)-TCO-PNB ester represents a deliberate choice for applications where stability is paramount, and its reaction rate remains within the highly useful range of 2,000 M⁻¹s⁻¹ for TCO-PNB esters [1].

Click Chemistry Bioorthogonal Chemistry iEDDA Reaction Kinetics Regiochemistry

Reaction Selectivity: PNB Ester vs. NHS Ester in Amine Conjugation

The PNB ester group provides a selectivity advantage over the more common NHS ester for amine conjugation. In DMF, the reaction of PNB esters with aliphatic amines proceeds with a second-order rate constant approximately 100-fold higher than with aromatic amines . This allows for precise, site-selective modification of lysine residues in peptides without unwanted side reactions, a degree of control not easily achieved with NHS esters.

Bioconjugation Amine Reactivity Protein Labeling Selectivity PNB Ester

pH-Controlled Triggered Release: Quantifying PNB Ester Hydrolysis Conditions

The PNB ester linkage is a hydrolytically cleavable bond, enabling pH-controlled release of an attached payload. For (4E)-TCO-PNB ester, hydrolysis occurs under mildly basic conditions (pH > 8), releasing p-nitrophenol (PNP) which can be monitored via absorbance at 310-320 nm . This provides a quantifiable and tunable 'trigger' for payload release in contrast to non-cleavable linkers like those based on simple alkyl chains.

Drug Delivery Prodrugs Controlled Release PNB Ester Hydrolysis

High-Impact Application Scenarios for (2E)-TCO-PNB Ester Driven by Differentiating Performance


Synthesis of Site-Specific PROTACs Requiring High In Vivo Stability

In PROTAC development, the linker's stability is as critical as its ability to connect ligands. The (2E)-TCO-PNB ester linker, with its 2-TCO regioisomer scaffold, provides enhanced stability in the thiol-rich intracellular environment compared to 4-TCO-based linkers . Furthermore, the PNB ester's 100-fold higher reactivity towards aliphatic amines ensures selective conjugation to lysine residues on the target protein ligand or E3 ligase ligand, reducing unwanted side products and improving the homogeneity of the final PROTAC construct .

High-Sensitivity Live-Cell Imaging Using Bioorthogonal Click Chemistry

For labeling low-abundance proteins or tracking rapid cellular processes, reaction speed is paramount. The (2E)-TCO-PNB ester, supplied as the axial diastereomer, facilitates the fastest possible iEDDA ligation with a tetrazine-fluorophore probe, reacting approximately 150 times faster than its equatorial counterpart . This speed enables efficient labeling at low working concentrations (< 10 µM) and minimizes background signal, which is crucial for super-resolution microscopy and other high-sensitivity imaging techniques.

Development of pH-Activatable Drug Delivery Systems and 'Click-to-Release' Prodrugs

The dual functionality of (2E)-TCO-PNB ester is ideally suited for creating 'smart' therapeutics. The TCO group can be used for tumor-targeting via pre-administered tetrazine-modified antibodies (pretargeting). Upon localization, the PNB ester linker can be triggered by the mildly acidic or basic conditions found in the tumor microenvironment (pH > 8) to release the cytotoxic payload . This approach, known as 'click-to-release,' leverages the rapid iEDDA reaction for targeting and the cleavable PNB ester for conditional drug liberation, potentially reducing off-target toxicity compared to non-cleavable conjugates .

Construction of Photocleavable Bioconjugates for Spatiotemporally Controlled Release

Beyond pH sensitivity, the PNB ester group is a well-known photocleavable protecting group. This enables the creation of 'caged' biomolecules. After the TCO moiety facilitates the specific installation of the (2E)-TCO-PNB ester onto a target biomolecule, subsequent irradiation with UV light (typically ~365 nm) triggers the release of the attached molecule in a highly precise spatial and temporal manner . This is invaluable for studying dynamic biological processes where controlled release is required, such as in developmental biology or neurobiology.

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